molecular formula C25H22N2O3 B12160937 (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one

Cat. No.: B12160937
M. Wt: 398.5 g/mol
InChI Key: KXYSWXHOYCSAMX-HEHNFIMWSA-N
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Description

(2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and a suitable aldehyde or ketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products

    Oxidation: Formation of butoxybenzoic acid or butoxybenzyl alcohol.

    Reduction: Formation of the corresponding alcohol from the carbonyl group.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities, protein-ligand interactions, and cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.

Mechanism of Action

The mechanism of action of (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one
  • (2Z)-2-benzoxazol-2-yl-1-(4-ethoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one
  • (2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C25H22N2O3/c1-2-3-16-29-20-10-8-19(9-11-20)24(28)21(17-18-12-14-26-15-13-18)25-27-22-6-4-5-7-23(22)30-25/h4-15,17H,2-3,16H2,1H3/b21-17+

InChI Key

KXYSWXHOYCSAMX-HEHNFIMWSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=NC=C2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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